Trimethylsilyl propionate

Description

Trimethylsilyl propionate (TSP), also known as sodium 3-(trimethylsilyl)propionate, is a chemical compound widely utilized as an internal reference standard in nuclear magnetic resonance (NMR) spectroscopy, particularly for aqueous solutions. Its molecular formula varies depending on the form: the sodium salt is C₆H₁₃NaO₂Si (molecular weight 168.24 g/mol) , while the neutral ester form is C₆H₁₄O₂Si (molecular weight 146.26 g/mol) . TSP is favored in NMR due to its sharp singlet resonance at 0 ppm, chemical inertness, and water solubility, making it ideal for biological and metabolomic studies . It avoids interference with metabolite signals in samples such as urine, blood, or cell extracts .

Properties

IUPAC Name |

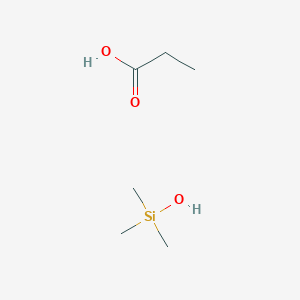

hydroxy(trimethyl)silane;propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2.C3H10OSi/c1-2-3(4)5;1-5(2,3)4/h2H2,1H3,(H,4,5);4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNCAFHFXBFKFQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)O.C[Si](C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanism

-

Stoichiometry : Equimolar amounts of methyl propiolate, TMSCl, and triethylamine are combined.

-

Temperature : The reaction is maintained at 60°C during the addition of triethylamine.

-

Workup : The product is isolated via aqueous quenching, benzene extraction, and flash evaporation.

The mechanism involves nucleophilic attack by the propiolate oxygen on the electrophilic silicon center of TMSCl, facilitated by triethylamine as a base to scavenge HCl. This method yields 44% pure product after vacuum distillation.

Transesterification with Propargyl Propionate

A one-pot enol silane formation-alkylation strategy, reported in synthetic chemistry research, generates this compound as a byproduct. This method employs trimethylsilyl triflate (TMSOTf) and triethylamine in methylene chloride.

Key Steps:

-

Activation : TMSOTf activates the carbonyl group of propargyl propionate, enabling silylation.

-

Transesterification : The TMS group transfers to the propionate moiety, forming this compound.

-

Byproduct Formation : The reaction also produces bis-trimethylsilyl ketene acetal, though at a slower rate compared to trimethylsilyl acetate.

This method is notable for its catalytic use of TMSOTf and compatibility with sterically hindered substrates.

Industrial-Scale Synthesis

Industrial protocols emphasize scalability and cost efficiency. The patented method has been adapted for large batches:

| Parameter | Value |

|---|---|

| Reactor Volume | 5 L |

| Methyl Propiolate | 380 g (4.56 mol) |

| TMSCl | 495 g (4.56 mol) |

| Triethylamine | 470 g (4.56 mol) |

| Yield | 44% |

Critical considerations include moisture exclusion (using dry benzene) and precise temperature control to minimize side reactions.

Comparative Analysis of Methods

| Method | Yield | Temperature | Scalability | Complexity |

|---|---|---|---|---|

| Silylation (US3770791A) | 44% | 60°C | High | Moderate |

| Transesterification | ~30%* | 0°C | Moderate | High |

*Estimated from reaction conversion data.

The silylation route is preferred for industrial applications due to higher scalability, while transesterification suits specialized syntheses requiring mild conditions .

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl propionate undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of trimethylsilyl ketone.

Reduction: Formation of trimethylsilyl alcohol.

Substitution: Formation of trimethylsilyl halides.

Scientific Research Applications

Organic Synthesis

Role as a Protecting Group

TMSP is primarily employed as a protecting group for alcohols and carboxylic acids in organic synthesis. This function allows chemists to conduct complex reactions without interference from functional groups that might otherwise react undesirably. The use of TMSP facilitates selective transformations, enhancing the efficiency of synthetic pathways.

Mechanism of Action

The mechanism involves the formation of trimethylsilyl ethers or esters, which are more stable and less reactive than their parent compounds. This stability enables chemists to perform subsequent reactions without the risk of side reactions occurring at the protected sites.

Gas Chromatography

Derivatization Agent

In analytical chemistry, TMSP is frequently used as a derivatizing agent in gas chromatography (GC). It enhances the volatility and thermal stability of polar compounds, which are often challenging to analyze due to their low volatility.

Impact on Analysis

The derivatization process improves the detection limits and resolution of analytes in GC, making it an invaluable tool for analyzing complex mixtures in environmental and biological samples.

Pharmaceutical Development

Stabilization of Active Ingredients

TMSP plays a critical role in the pharmaceutical industry by stabilizing active pharmaceutical ingredients (APIs). This stabilization is crucial for ensuring the efficacy and shelf-life of medications.

Case Studies

- A study demonstrated that formulations containing TMSP exhibited enhanced stability under various storage conditions compared to those without it, confirming its effectiveness in prolonging drug shelf life .

- Another case highlighted its use in formulating oral care products where TMSP contributed to the stability of active agents like chlorhexidine .

Silicon-Based Materials

Production of Silicone Polymers

TMSP is integral to producing silicone polymers, which have applications in sealants, adhesives, coatings, and other materials. Its incorporation into silicone formulations improves mechanical properties and thermal stability.

Applications Overview

| Application Type | Description |

|---|---|

| Sealants | Enhanced adhesion and flexibility |

| Adhesives | Improved bonding strength under various conditions |

| Coatings | Increased durability and resistance to environmental factors |

Analytical Chemistry

Sample Preparation for Mass Spectrometry

TMSP is utilized in preparing samples for mass spectrometry (MS), particularly in metabolomics studies. It helps in enhancing the detection and quantification of analytes within complex biological matrices.

Research Findings

Mechanism of Action

The mechanism of action of hydroxy(trimethyl)silane;propanoic acid involves the interaction of its functional groups with various molecular targets. The hydroxyl group can form hydrogen bonds, while the silane group can participate in hydrosilylation reactions. These interactions can influence the reactivity and stability of the compound in different environments .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium Trimethylsilyl Propionate-d₄ (TSP-d₄)

- Structure : Deuterated analog of TSP, with four deuterium atoms replacing hydrogens at the propionate chain (C₆H₉D₄NaO₂Si) .

- Applications : Used in NMR to enhance spectral quality by providing a deuterium lock signal, improving field stability .

- Advantages : Reduces signal splitting caused by proton coupling and improves baseline stability in deuterated solvents like D₂O .

3-(Trimethylsilyl)-1-propanesulfonic Acid

- Structure : Features a sulfonic acid group (-SO₃H) instead of a carboxylate (C₆H₁₆O₃SSi) .

- Applications: Primarily used as an acid catalyst or surfactant.

- Key Difference : Sulfonic acid derivatives exhibit lower solubility in neutral aqueous buffers compared to TSP, limiting their utility in biological NMR .

Trimethylsilyl Propiolate

- Structure : Propiolic acid (HC≡C-COOH) derivatized with a trimethylsilyl group (C₆H₁₀O₂Si) .

- Applications : Employed in organic synthesis, such as regioselective preparation of 1,2,3-triazoles .

- Contrast with TSP : Lacks utility in NMR due to its reactive triple bond and insolubility in water. Its primary role is as a pharmaceutical intermediate .

Tetramethylsilane (TMS)

- Structure : (CH₃)₄Si, a tetrahedral silicon compound .

- Applications : Gold standard NMR reference for organic solvents (e.g., CDCl₃, DMSO-d₆) .

Comparison :

Property TSP TMS Solubility Water-soluble Organic solvents only Chemical Shift 0 ppm (referenced to TMS) 0 ppm (internal reference) Sample Compatibility Aqueous biological samples Organic chemical synthesis

Trimethylsilyl Esters in Chromatography

- Example: Silanol trimethyl propionate (trimethylsilyl ester of propionic acid, C₆H₁₄O₂Si) .

- Applications : Used in gas chromatography-mass spectrometry (GC-MS) to derivatize organic acids (e.g., propionic acid) for enhanced volatility .

- Divergence from TSP : While TSP is used intact in NMR, its esterified forms are hydrolyzed or modified in GC-MS workflows .

Research Findings and Practical Considerations

- Metabolomics: TSP enables precise quantification of metabolites like glucose, amino acids, and nucleic acids in infected vs. uninfected cells, with integrals normalized to its signal .

- Interference Issues: In rare cases, TSP may coprecipitate with sample components, necessitating normalization without an internal standard .

- Purity Requirements : High-purity TSP (≥95%) is critical to avoid extraneous peaks in NMR spectra .

Q & A

Q. What is the primary role of trimethylsilyl propionate (TSP) in NMR spectroscopy, and how does it differ from other referencing standards?

TSP is widely used as an internal chemical shift reference in aqueous solutions for ¹H-NMR experiments. Unlike tetramethylsilane (TMS), which is volatile and suited for organic solvents, TSP is water-soluble and provides a stable singlet signal at δ = 0.00 ppm. This makes it ideal for metabolomic studies in biological matrices (e.g., serum, fecal extracts) . Key differences between TSP and other standards (e.g., DSS, TMS) include solvent compatibility and pH sensitivity (see Table 1 ).

Table 1 : Comparison of NMR Referencing Standards

Q. How should TSP be incorporated into experimental protocols for metabolomic studies?

- Sample preparation : Add 0.05–0.2 mM TSP to aqueous buffer solutions (e.g., phosphate buffer pH 6.8–7.0) containing D₂O for signal locking. For fecal or tissue extracts, combine TSP with imidazole or KH₂PO₄ to stabilize pH .

- Data acquisition : Reference the TSP signal before Fourier transformation and baseline correction. Use 16–32 scans and spectral widths of 20 ppm to capture metabolite signals .

- Validation : Confirm TSP stability under experimental conditions (e.g., temperature, pH) to avoid signal drift, especially in long acquisition times .

Advanced Research Questions

Q. How do pH variations affect TSP’s reliability as an internal standard, and what alternatives exist for pH-sensitive systems?

TSP’s chemical shift is moderately sensitive to pH fluctuations, which can introduce errors in quantitative metabolomics. For studies requiring pH stability (e.g., protein-ligand interactions), 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) is preferred due to its pH-insensitive methyl groups . In mixed solvents (e.g., DMSO-d₆), deuterated TSP (TSP-d₄) or residual solvent peaks (e.g., DMSO at δ = 2.49 ppm) may be used .

Methodological adjustment :

- Calibrate TSP against DSS in pilot experiments to establish pH-dependent shift corrections.

- Use probabilistic quotient normalization (PQN) to mitigate batch effects caused by pH variability .

Q. What advanced data processing techniques are recommended to resolve TSP-related artifacts in complex biological samples?

- Spectral binning : Exclude regions near residual water (δ = 4.6–5.0 ppm) and methanol (δ = 3.28–3.32 ppm). Bucket spectra into 0.04 ppm intervals to reduce noise while preserving metabolite signals .

- Multivariate analysis : Apply Pareto scaling or log10 transformation before running OPLS-DA or PLS-DA to distinguish biological variation from TSP calibration artifacts .

- Internal validation : Compare TSP-referenced data with external standards (e.g., spiked metabolites) to verify quantification accuracy .

Q. How does the use of deuterated TSP (TSP-d₄) improve experimental outcomes in specific solvent systems?

TSP-d₄ minimizes signal splitting caused by proton-deuterium exchange in deuterated solvents (e.g., D₂O). It is critical for:

- High-resolution studies : Reduces peak broadening in ¹³C-HSQC and HMBC experiments .

- Quantitative NMR : Enhances precision in concentration calculations by avoiding overlap with metabolite signals . Protocol : Use 0.2% TSP-d₄ in D₂O for sonicated extracts (e.g., nitrocellulose discs) to ensure uniform referencing .

Q. What strategies address conflicting results when TSP-referenced data contradicts literature values for known metabolites?

- Re-examine referencing steps : Ensure phasing and baseline correction are applied consistently across all spectra. Misalignment during preprocessing is a common source of discrepancies .

- Cross-validate with 2D-NMR : Use ¹H-COSY or ¹H-¹³C HSQC to confirm ambiguous assignments against databases like HMDB .

- Report metadata : Document buffer composition, temperature, and TSP concentration to enable cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.